tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Overview
Description
tert-Butyl 4-amino-4-methylazepane-1-carboxylate: is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . This compound is often utilized in pharmaceutical testing and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-methylazepane-1-carboxylate typically involves the protection of amines using carbamate groups. One common method is the use of tert-butyl chloroformate (Boc₂O) to protect the amine group . The reaction conditions usually involve mild bases such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-4-methylazepane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) .
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the amine group can be involved in such reactions under appropriate conditions.
Common Reagents and Conditions:
Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.
Hydrogenation Catalysts (Pd-C, H₂): Used for catalytic hydrogenation reactions.
Major Products Formed: The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-amino-4-methylazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules . It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceutical agents . Its structure allows for modifications that can lead to the discovery of new therapeutic compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action for tert-Butyl 4-amino-4-methylazepane-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various synthetic steps and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions and the construction of complex molecules .
Comparison with Similar Compounds
tert-Butyl carbamate: Another common protecting group for amines.
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate: Similar structure but with a different ring system.
Uniqueness: tert-Butyl 4-amino-4-methylazepane-1-carboxylate is unique due to its seven-membered ring structure , which provides different steric and electronic properties compared to six-membered ring analogs . This uniqueness makes it valuable in the synthesis of specific target molecules .
Properties
IUPAC Name |
tert-butyl 4-amino-4-methylazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-5-6-12(4,13)7-9-14/h5-9,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWVQOJMPWLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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